molecular formula C9H4BrClIN B1278928 8-Bromo-2-chloro-3-iodoquinoline CAS No. 590371-88-3

8-Bromo-2-chloro-3-iodoquinoline

Cat. No.: B1278928
CAS No.: 590371-88-3
M. Wt: 368.39 g/mol
InChI Key: LUWPZLXEIPSUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-chloro-3-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrClIN. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring. This compound is notable for its unique combination of bromine, chlorine, and iodine substituents on the quinoline ring, which can impart distinct chemical and physical properties.

Scientific Research Applications

8-Bromo-2-chloro-3-iodoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 8-Bromo-2-chloro-3-iodoquinoline . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

8-Bromo-2-chloro-3-iodoquinoline is currently used for research purposes . Given its unique properties and potential, it may find broader applications in the future, particularly in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

8-Bromo-2-chloro-3-iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways and subsequent changes in gene expression. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further influence cellular functions .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical modulation without causing adverse effects. These findings highlight the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Additionally, binding proteins such as albumin can facilitate its distribution within the bloodstream, affecting its bioavailability and tissue distribution .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-3-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes halogenation reactions where quinoline is sequentially treated with bromine, chlorine, and iodine under controlled conditions. For instance, the bromination of quinoline can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination and iodination can follow similar procedures using appropriate halogenating agents like thionyl chloride and iodine monochloride, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-3-iodoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide can be used under mild conditions.

    Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride can facilitate these reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

8-Bromo-2-chloro-3-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:

  • 8-Bromoquinoline
  • 2-Chloroquinoline
  • 3-Iodoquinoline

These compounds share a similar quinoline backbone but differ in the type and position of halogen substituents. The unique combination of bromine, chlorine, and iodine in this compound can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-bromo-2-chloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClIN/c10-6-3-1-2-5-4-7(12)9(11)13-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWPZLXEIPSUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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